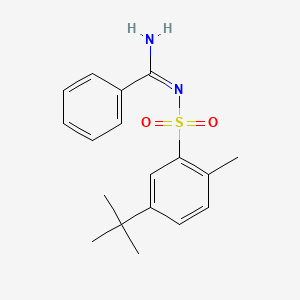

(E)-N'-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE

Description

(E)-N'-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is a synthetic small molecule characterized by a sulfonylbenzene backbone substituted with a tert-butyl group at the 5-position and a methyl group at the 2-position of the benzene ring. The carboximidamide moiety (-C(=NH)-NH₂) is conjugated in an E-configuration, which influences its stereoelectronic properties and biological interactions.

Properties

IUPAC Name |

N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)20-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKPPKRYCDGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N=C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-tert-butyl-2-methylbenzenesulfonyl)benzenecarboximidamide is a sulfonamide compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various pharmacological activities. Its chemical structure can be represented as follows:

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.41 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various assays measuring cytokine production and leukocyte migration.

- Case Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Anticancer Activity

Preliminary studies have explored the compound's potential anticancer effects. In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Modulation of Immune Response : The compound may downregulate the expression of pro-inflammatory mediators through inhibition of NF-kB signaling pathways.

- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carboximide Derivatives: Anti-Androgenic Activity

Carboximide fungicides, such as fenamidone and procymidone , share the carboximide functional group with the target compound. These derivatives exhibit anti-androgenic activity by antagonizing the androgen receptor (AR). Comparative studies show:

| Compound | IC50 (mM) | Relative Potency (vs. Vinclozolin) |

|---|---|---|

| Fenamidone | 0.0055 | 90% |

| Procymidone | 0.15 | 3% |

| Vinclozolin (Reference) | 0.005 | 100% |

Substituent Effects on Hydrophobicity and Partitioning

The McGowan volume (Vx), a descriptor of molecular hydrophobicity, is critical in micelle-water partitioning. For example, terpenes with larger substituents (e.g., tert-butyl) exhibit higher hydrophobicity, favoring micellar incorporation. This suggests that the tert-butyl and methyl groups in the target compound could increase its log P (octanol-water partition coefficient), enhancing membrane permeability or bioavailability compared to analogs with smaller substituents .

Antifungal Activity: Comparison with Dithiin-Tetra(Thio)Carboximide

The patent-protected compound dithiin-tetra(thio)carboximide (C07D 495/14) demonstrates efficacy against phytopathogenic fungi. While direct data for the target compound are unavailable, its sulfonyl and carboximidamide groups may similarly disrupt fungal membrane integrity or enzyme function. Structural differences, such as the absence of a dithiin ring, could modulate specificity or toxicity .

Pharmacokinetic and Toxicity Profiling

Blood-Brain Barrier (BBB) Penetration

In silico studies of carboximide analogs predict moderate BBB penetration due to balanced hydrophobicity and molecular weight.

Toxicity Predictions

Preliminary AMES toxicity screening of carboximide derivatives indicates low mutagenic risk, though this varies with substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.